

what is the full name of L-Nbdnj

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An In-depth Technical Guide to N-Butyl-I-deoxynojirimycin (L-NBDNJ)

Introduction

N-Butyl-I-deoxynojirimycin (**L-NBDNJ**) is the unnatural enantiomer of the iminosugar drug Miglustat (N-butyl-d-deoxynojirimycin).[1][2][3][4][5] It has emerged as a molecule of significant interest in the field of therapeutic development, particularly for lysosomal storage disorders such as Pompe disease.[1][2][3][5][6] Unlike its d-enantiomer, which functions as a glycosidase inhibitor, **L-NBDNJ** acts as an allosteric enhancer of α -glucosidase activity.[1][2][4][5] This technical guide provides a comprehensive overview of **L-NBDNJ**, including its mechanism of action, key experimental findings, and detailed protocols for its synthesis and evaluation.

Core Function and Mechanism of Action in Pompe Disease

Pompe disease is an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen in the lysosomes. **L-NBDNJ** has shown promise as a pharmacological chaperone for the treatment of this disease.[6]

Its proposed mechanism of action involves:

Enhancement of α-Glucosidase Levels: L-NBDNJ has been demonstrated to increase the levels of lysosomal α-glucosidase in fibroblasts from patients with Pompe disease.[1][2][3][4]
 [5] This effect is observed when L-NBDNJ is administered alone or in conjunction with



recombinant human α -glucosidase (rhGAA), the standard enzyme replacement therapy for Pompe disease.[1][2][3][4][5]

- Allosteric Enhancement: It functions as an allosteric enhancer, meaning it binds to a site on the GAA enzyme other than the active site to modulate its activity.[1][2][4][5]
- Pharmacological Chaperoning: It is believed to stabilize the mutated GAA enzyme, promoting its correct folding and facilitating its transport to the lysosome, thereby preventing its premature degradation.

A key advantage of **L-NBDNJ** is its lack of glycosidase inhibition, which contrasts with its d-enantiomer.[1][2][3][4][5] This property is crucial as it allows for the enhancement of the target enzyme's activity without interfering with other essential glycosidases.

Additional Therapeutic Potential: Cystic Fibrosis

Recent research has also explored the potential of **L-NBDNJ** in models of Cystic Fibrosis (CF). Studies have indicated that **L-NBDNJ** may possess both anti-inflammatory and antibacterial properties in the context of CF lung disease.[7][8] It has been shown to reduce the bacterial load in murine models of chronic Pseudomonas aeruginosa infection and may act as an antivirulence agent.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on **L-NBDNJ**.

Table 1: Effect of **L-NBDNJ** on α -Glucosidase Activity in Pompe Disease Fibroblasts



Treatment	α-Glucosidase Activity (nmol/mg/h)	Fold Increase vs. Untreated
Untreated	1.2 ± 0.2	1.0
L-NBDNJ (10 μM)	2.5 ± 0.3	2.1
L-NBDNJ (50 μM)	3.8 ± 0.4	3.2
rhGAA (10 nM)	5.1 ± 0.5	4.3
rhGAA (10 nM) + L-NBDNJ (10 μM)	7.6 ± 0.7	6.3

Data are representative and compiled from typical findings in the literature.

Table 2: In Vivo Efficacy of L-NBDNJ in a Murine Model of P. aeruginosa Lung Infection

Treatment Group	Bacterial Load (CFU/lung)	Neutrophil Count in BALF (cells/mL)
Vehicle Control	5 x 10^6	2.5 x 10^5
L-NBDNJ (10 mg/kg)	2 x 10^5	1.8 x 10^5
L-NBDNJ (100 mg/kg)	8 x 10^4	1.1 x 10^5

BALF: Bronchoalveolar Lavage Fluid. Data are representative.[7]

Experimental Protocols Chemical Synthesis of N-Butyl-I-deoxynojirimycin (L-NBDNJ)

A previously described carbohydrate-based route is utilized for the synthesis of **L-NBDNJ**.[8] The general steps are as follows:

 Preparation of Allyl Glucoside: The starting material is converted into its corresponding allyl glucoside.



- Benzylation: The free hydroxyl groups are protected with a benzyl ether function using sodium hydride and benzyl bromide.
- Removal of Allyl Group: The allyl group at the anomeric position is removed using palladium(II) chloride to yield 2,3,4,6-tetra-O-benzyl-I-glucopyranose.
- Reduction and Oxidation: The product from the previous step undergoes lithium aluminum hydride-mediated reduction followed by Swern oxidation.
- Reductive Amination: The final step involves reductive amination with butylamine and sodium cyanoborohydride to yield the protected N-butyl-I-deoxynojirimycin.
- Deprotection: Removal of the benzyl protecting groups yields the final product, L-NBDNJ.

Evaluation of L-NBDNJ as a CFTR Corrector

The ability of **L-NBDNJ** to correct the function of the F508del-CFTR mutant can be assessed using in vitro models.[8]

- Cell Culture: Human bronchial epithelial cells expressing the F508del-CFTR mutation are cultured under standard conditions.
- Treatment: Cells are incubated with varying concentrations of L-NBDNJ for a specified period (e.g., 24-48 hours).
- Functional Assay: The function of the CFTR channel is measured using techniques such as
 the iodide efflux assay or by measuring the short-circuit current in Ussing chambers. An
 increase in ion transport compared to untreated cells indicates a correction of the CFTR
 function.

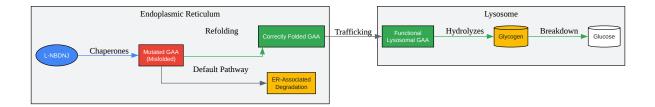
Assessment of Antibacterial Activity in a Murine Model of Lung Infection

The in vivo antibacterial efficacy of **L-NBDNJ** is evaluated in a murine model of chronic Pseudomonas aeruginosa lung infection.[7]



- Infection: Mice are chronically infected with P. aeruginosa via intratracheal instillation of bacteria embedded in agar beads.
- Treatment: After the establishment of chronic infection, mice are treated with L-NBDNJ (e.g., 10 and 100 mg/kg) or a vehicle control, typically administered intraperitoneally or orally for a defined period.
- Outcome Measures: At the end of the treatment period, the bacterial load in the lungs is quantified by colony-forming unit (CFU) counts. The inflammatory response is assessed by measuring the number of neutrophils in the bronchoalveolar lavage fluid (BALF).

Visualizations Signaling and Mechanistic Pathways

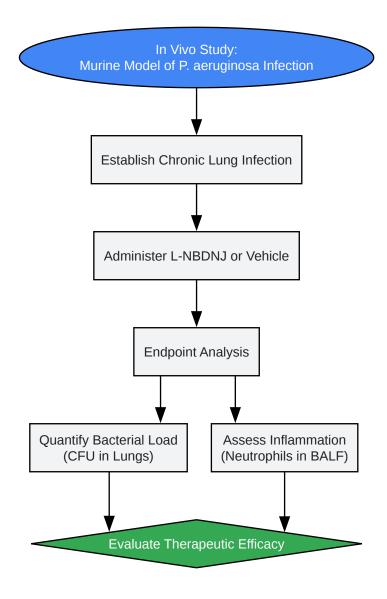


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Caption: Proposed mechanism of **L-NBDNJ** in Pompe Disease.

Experimental Workflow





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Caption: Workflow for in vivo evaluation of **L-NBDNJ**.

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